molecular formula C5H8O3 B1333545 (s)-5-(Hydroxymethyl)dihydrofuran-2(3h)-one CAS No. 32780-06-6

(s)-5-(Hydroxymethyl)dihydrofuran-2(3h)-one

Cat. No. B1333545
CAS RN: 32780-06-6
M. Wt: 116.11 g/mol
InChI Key: NSISJFFVIMQBRN-BYPYZUCNSA-N
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Description

“(s)-5-(Hydroxymethyl)dihydrofuran-2(3h)-one” is a chemical compound with the molecular formula C5H8O3 . It has a molecular weight of 116.12 . The compound is typically stored in a dry, sealed environment and can be stored in a freezer under -20C .


Synthesis Analysis

The synthesis of dihydrofuran derivatives, such as “(s)-5-(Hydroxymethyl)dihydrofuran-2(3h)-one”, can be achieved through asymmetric organocatalytic domino type Michael-S N2 reactions . This process involves the reaction of α-bromonitroalkenes and 1,3-dicarbonyl compounds under optimized conditions . The conditions developed for this synthesis have advantages over other methods in terms of reaction duration and temperature .


Molecular Structure Analysis

The InChI code for “(s)-5-(Hydroxymethyl)dihydrofuran-2(3h)-one” is 1S/C5H8O3/c6-3-4-1-2-5(7)8-4/h4,6H,1-3H2/t4-/m1/s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Chemical Reactions Analysis

While specific chemical reactions involving “(s)-5-(Hydroxymethyl)dihydrofuran-2(3h)-one” are not mentioned in the search results, the compound can be used as a valuable chiral building block in various reactions .


Physical And Chemical Properties Analysis

“(s)-5-(Hydroxymethyl)dihydrofuran-2(3h)-one” is a liquid or solid or semi-solid or lump . The compound is typically shipped at normal temperature .

Scientific Research Applications

Organic Synthesis: Chiral Building Blocks

(s)-5-(Hydroxymethyl)dihydrofuran-2(3h)-one: is a valuable chiral building block in organic synthesis . Its enantiomerically pure form can be used to construct complex molecules with precise stereochemistry. This compound is particularly useful in synthesizing pharmaceuticals and agrochemicals where chirality can significantly affect the efficacy of the active ingredients.

Catalysis: Enantioselective Reactions

This compound can be used in catalysis to induce enantioselective reactions, which are reactions that preferentially create one enantiomer over the other. This is crucial for producing enantiomerically pure substances, which are often required in the pharmaceutical industry .

Electrochemistry: Hydrogen Evolution Reaction (HER) Catalysts

Research has shown that derivatives of dihydrofuran compounds can be used in electrochemistry, particularly in designing catalysts for the hydrogen evolution reaction (HER) . While not directly mentioned for (s)-5-(Hydroxymethyl)dihydrofuran-2(3h)-one , its structural analogs have been explored for this purpose, suggesting potential applications in energy storage and conversion.

Safety and Hazards

The compound is classified under the GHS07 hazard class . The associated hazard statements are H315-H319, indicating that it can cause skin irritation and serious eye irritation . The precautionary statements include P264-P280-P337+P313-P305+P351+P338-P302+P352-P332+P313-P362, which provide guidance on how to handle the compound safely .

Future Directions

The future directions for the use of “(s)-5-(Hydroxymethyl)dihydrofuran-2(3h)-one” and similar compounds could involve their use as valuable chiral building blocks in various chemical reactions . The development of more efficient and environmentally friendly synthesis methods could also be a focus of future research .

properties

IUPAC Name

(5S)-5-(hydroxymethyl)oxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3/c6-3-4-1-2-5(7)8-4/h4,6H,1-3H2/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSISJFFVIMQBRN-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)OC1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)O[C@@H]1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00954438
Record name 5-(Hydroxymethyl)oxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00954438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(s)-5-(Hydroxymethyl)dihydrofuran-2(3h)-one

CAS RN

32780-06-6
Record name 5-(Hydroxymethyl)oxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00954438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-(+)-gamma-Hydroxymethyl-gamma-butyrolactone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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